8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene
Description
This compound is a tricyclic organic molecule featuring a fused-ring system with heteroatoms (oxygen and sulfur) and two branched alkyl substituents (3,7-dimethyloctyl groups) at the 8-position. Its structure includes a 7-oxa (oxygen atom) and 3,12-dithia (two sulfur atoms) arrangement, contributing to unique electronic and steric properties. The tricyclic core, [7.3.0.0²,⁶], indicates a bicyclo[7.3.0] framework with an additional fused ring.
Properties
IUPAC Name |
8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46OS2/c1-21(2)9-7-11-23(5)13-17-29(18-14-24(6)12-8-10-22(3)4)25-15-19-31-27(25)28-26(30-29)16-20-32-28/h15-16,19-24H,7-14,17-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXYSEYRQBBYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCC1(C2=C(C3=C(O1)C=CS3)SC=C2)CCC(C)CCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the 3,7-dimethyloctyl groups. Common reagents used in these reactions include organolithium compounds, sulfur sources, and oxygen donors. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The hydrogen atoms on the tricyclic core can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the tricyclic core.
Scientific Research Applications
8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene has several scientific research applications, including:
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Industry: The compound may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the sulfur and oxygen atoms in its structure. These interactions may influence the compound’s reactivity and its ability to participate in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Lignans ()
Lignans, such as syringaresinol (2) and balanophonin (9), share fused-ring systems but lack sulfur atoms. Key differences include:
- Functional Groups : The target compound’s dithia-oxa system contrasts with lignans’ all-oxygen ether linkages.
- Substituents : Natural lignans often feature hydroxyl or glycosyl groups (e.g., compound 4 ), whereas the dimethyloctyl chains in the target compound prioritize hydrophobicity .
- Applications : Lignans exhibit bioactivity (e.g., antioxidant, anticancer), while the target compound’s electronic structure (via sulfur/oxygen) may suit optoelectronic applications .
| Property | Target Compound | Syringaresinol (2) | Balanophonin (9) |
|---|---|---|---|
| Core Structure | Tricyclic (oxa/dithia) | Bicyclic (tetrahydrofuran) | Tricyclic (benzofuran) |
| Heteroatoms | 1 O, 2 S | 3 O | 3 O |
| Substituents | 3,7-Dimethyloctyl | Methoxy, hydroxyl | Hydroxyl, methyl |
| Solubility | Likely high in organic solvents | Polar solvents (e.g., methanol) | Moderate polarity |
| Potential Use | Organic electronics | Pharmaceuticals | Bioactive agents |
Sulfur/Nitrogen-Containing Heterocycles ()
Compounds like IIi and IIj (tetracyclic dithia-aza systems) share heteroatom-rich frameworks but differ in:
- Ring Strain : The target compound’s tricyclic system may exhibit lower strain than tetracyclic analogs.
- Synthesis : The target compound’s alkylation at the 8-position may require regioselective strategies, contrasting with the aryl/heteroaryl substitutions in III derivatives .
Environmental and Industrial Relevance ()
While Dechlorane Plus (a chlorinated cyclooctene) is structurally distinct, its evaluation highlights the importance of substituent effects on stability and toxicity. The target compound’s alkyl chains may reduce environmental persistence compared to halogenated analogs .
Research Findings and Gaps
- Optoelectronic Potential: The dithia-oxa system could mimic conjugated polymer properties (e.g., P3HT/PCBM in solar cells) due to sulfur’s polarizability, but experimental data are needed .
- Synthetic Challenges : Selective alkylation at the 8-position may require advanced catalysis, as seen in lignan glycoside synthesis .
- Bioactivity: No evidence suggests pharmaceutical use, though sulfur-containing lignans (e.g., compound 9) show promise for drug development .
Biological Activity
8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene is a complex organic compound notable for its unique tricyclic structure that incorporates both oxygen and sulfur atoms. This compound is part of a broader category of dithiatricyclo compounds which have garnered interest due to their potential applications in various fields such as organic electronics and medicinal chemistry.
Structural Characteristics
The compound features a tricyclic framework with distinct substituents that influence its chemical behavior and biological activity. The presence of sulfur and oxygen within the ring system contributes to its unique electronic properties.
Chemical Formula
The molecular formula for this compound is C₂₄H₄₈O₁S₂.
Table 1: Comparison of Similar Compounds
| Compound Name | Chemical Structure | Notable Features |
|---|---|---|
| This compound | Structure | Unique electronic properties; potential in organic electronics |
| 11-bromo-8,8-dipentadecyl-7-oxa-3,12-dithiatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,10-tetraene | Similar tricyclic structure | Different substituents affect properties |
The biological activity of this compound is primarily attributed to its electronic structure and the presence of heteroatoms (oxygen and sulfur). These features can enhance its interaction with biological molecules, potentially leading to various pharmacological effects.
Research Findings
Recent studies have explored the compound's potential in medicinal chemistry. Its unique structure allows it to interact with cellular receptors and enzymes involved in metabolic pathways.
Case Study: Antitumor Activity
A study focused on a series of novel compounds similar to this compound demonstrated significant antitumor activity against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer)
- IC₅₀ Values :
Table 2: Biological Activity Summary
| Activity Type | Cell Line | IC₅₀ Value (μM) | Notes |
|---|---|---|---|
| Antitumor | MDA-MB-231 | 0.09 | High efficacy |
| Antitumor | HeLa | 0.18 | Comparable to standard treatments |
| Antitumor | A549 | 0.19 | Promising candidate |
Applications in Organic Electronics
The compound's electronic properties make it suitable for applications in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Its ability to facilitate electron transfer processes positions it as a valuable material in the development of advanced electronic devices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
